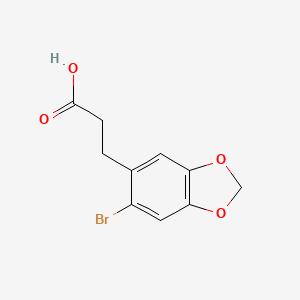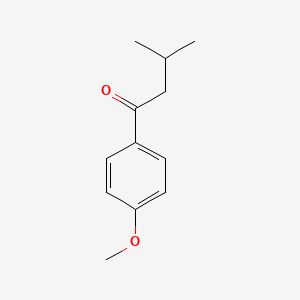
1-(4-Methoxyphenyl)-3-methylbutan-1-one
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-3-methylbutan-1-one, also known as Acetanisole, is an aromatic chemical compound with a sweet, fruity, nutty aroma, similar to vanilla . It is found naturally in castoreum, the glandular secretion of the beaver . It is used as a cigarette additive, a fragrance, and a flavoring in food .
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)-3-methylbutan-1-one can be elucidated using various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra can be recorded and analyzed . The vibrational wavenumbers of the structure can be computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++G(d,p) basis set .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)-3-methylbutan-1-one is a white to pale yellow crystal with a molar mass of 150.177 g/mol . It has a density of 1.094 g/cm³, a melting point of 38.2 °C, and a boiling point of 254 °C . It is soluble in water at 2470 mg/L .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of these heterocycles .
Production of 1,2,3-Triazoles
1,2,3-Triazoles are known to display significant biological activities . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of 1,2,3-triazoles .
Synthesis of Tryptoline Derivatives
Tryptoline or tetrahydro-β-carboline represents a large group of natural and synthetic alkaloids . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of all stereoisomers of tryptoline .
Anti-HIV Applications
Tryptoline derivatives have attracted attention because of their anti-HIV activities . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of these derivatives .
Anti-Inflammatory Applications
Tryptoline derivatives are also known for their anti-inflammatory activities . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of these derivatives .
Anti-Tumor Applications
Tryptoline derivatives have shown anti-tumor activities . The compound “1-(4-Methoxyphenyl)-3-methylbutan-1-one” can be used in the synthesis of these derivatives .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMXLDVTBSWXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509104 | |
| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82938-20-3 | |
| Record name | 1-(4-Methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)
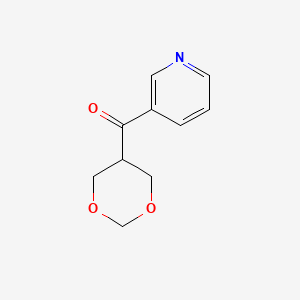

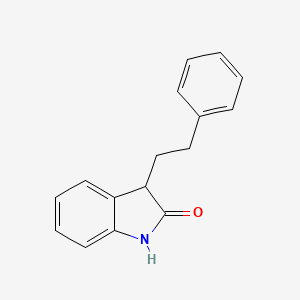
![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)
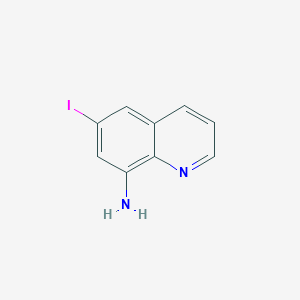
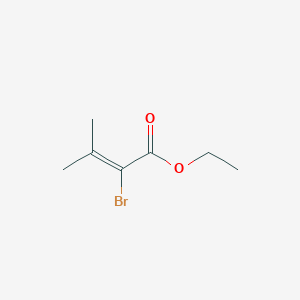

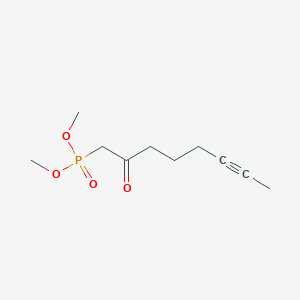
![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)
